5,6-Dibromohexan-1-ol
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Overview
Description
5,6-Dibromohexan-1-ol is an organic compound with the molecular formula C6H12Br2O. It is a brominated alcohol, characterized by the presence of two bromine atoms attached to the fifth and sixth carbon atoms of a hexane chain, with a hydroxyl group attached to the first carbon atom . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dibromohexan-1-ol can be synthesized through the bromination of hexan-1-ol. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction typically proceeds at room temperature, and the bromine atoms are introduced at the fifth and sixth positions of the hexane chain .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale bromination reactors where hexan-1-ol is treated with bromine under controlled conditions. The reaction is monitored to ensure complete bromination and high yield of the desired product. The final product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromohexan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form hexan-1-ol by removing the bromine atoms.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of hexan-1-ol derivatives with different functional groups.
Oxidation: Formation of hexan-1-one or hexanal.
Reduction: Formation of hexan-1-ol.
Scientific Research Applications
5,6-Dibromohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dibromohexan-1-ol involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromohexane: Similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Bromo-1-hexanol: Contains only one bromine atom, leading to different reactivity and applications.
Uniqueness
5,6-Dibromohexan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H12Br2O |
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Molecular Weight |
259.97 g/mol |
IUPAC Name |
5,6-dibromohexan-1-ol |
InChI |
InChI=1S/C6H12Br2O/c7-5-6(8)3-1-2-4-9/h6,9H,1-5H2 |
InChI Key |
TWNIHLHLNBGHFF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(CBr)Br |
Origin of Product |
United States |
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